molecular formula C6H3BrF2O B066367 2-Bromo-4,5-difluorophenol CAS No. 166281-37-4

2-Bromo-4,5-difluorophenol

Cat. No. B066367
Key on ui cas rn: 166281-37-4
M. Wt: 208.99 g/mol
InChI Key: FCYZOOHWUOEAOX-UHFFFAOYSA-N
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Patent
US07704997B1

Procedure details

A mixture of 2-bromo-4,5-difluoro-phenol (1.0 g, 4.8 mmol), 1,1,1-trifluoro-2-iodo-ethane (706 mg, 7.2 mmol) and CsF (882 mg, 5.8 mmol) in DMSO (20 mL) was heated at 120° C. overnight. The reaction mixture was poured into water, and extracted with ethyl acetate (2×). The solvent was removed, and the resulting residue was chromatographed using hexane/ethyl acetate (10:1) to give the title compound (697 mg, 50%). 1H NMR (500 MHz, CDCl3) δ ppm 4.36 (q, J=7.93 Hz, 2H) 6.85 (dd, J=10.98, 7.02 Hz, 1H) 7.43 (t, J=8.85 Hz, 1H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
706 mg
Type
reactant
Reaction Step One
Name
Quantity
882 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
50%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[C:6]([F:8])[C:5]([F:9])=[CH:4][C:3]=1[OH:10].[F:11][C:12]([F:16])([F:15])CI.[F-].[Cs+].O>CS(C)=O>[Br:1][C:2]1[CH:7]=[C:6]([F:8])[C:5]([F:9])=[CH:4][C:3]=1[O:10][C:12]([F:16])([F:15])[F:11] |f:2.3|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
BrC1=C(C=C(C(=C1)F)F)O
Name
Quantity
706 mg
Type
reactant
Smiles
FC(CI)(F)F
Name
Quantity
882 mg
Type
reactant
Smiles
[F-].[Cs+]
Name
Quantity
20 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (2×)
CUSTOM
Type
CUSTOM
Details
The solvent was removed
CUSTOM
Type
CUSTOM
Details
the resulting residue was chromatographed

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C=C(C(=C1)F)F)OC(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 697 mg
YIELD: PERCENTYIELD 50%
YIELD: CALCULATEDPERCENTYIELD 52.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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